molecular formula C10H17ClN2O2 B2634286 (2S)-2-amino-N-(furan-2-ylmethyl)-3-methylbutanamide hydrochloride CAS No. 1423040-92-9

(2S)-2-amino-N-(furan-2-ylmethyl)-3-methylbutanamide hydrochloride

Cat. No.: B2634286
CAS No.: 1423040-92-9
M. Wt: 232.71
InChI Key: MWVCSSLHSCBEOV-FVGYRXGTSA-N
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Description

(2S)-2-Amino-N-(furan-2-ylmethyl)-3-methylbutanamide hydrochloride (CAS: 1423040-92-9) is a chiral small molecule characterized by a branched aliphatic backbone, a furan-2-ylmethyl substituent, and a hydrochloride salt. Its structure comprises a stereospecific (2S)-configuration at the amino-bearing carbon, a 3-methylbutanamide core, and an N-bound furan-2-ylmethyl group. This compound is likely utilized in pharmaceutical research, given its structural similarity to bioactive amides and amino acid derivatives .

Properties

IUPAC Name

(2S)-2-amino-N-(furan-2-ylmethyl)-3-methylbutanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2.ClH/c1-7(2)9(11)10(13)12-6-8-4-3-5-14-8;/h3-5,7,9H,6,11H2,1-2H3,(H,12,13);1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVCSSLHSCBEOV-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC1=CC=CO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N-(furan-2-ylmethyl)-3-methylbutanamide hydrochloride typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized from furfural, which is derived from biomass.

    Coupling with Butanamide: The final step involves coupling furfurylamine with a butanamide derivative under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-(furan-2-ylmethyl)-3-methylbutanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Secondary amines.

    Substitution: Substituted furan derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-(furan-2-ylmethyl)-3-methylbutanamide hydrochloride involves its interaction with specific molecular targets. The furan ring and amino group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural motifs with the target molecule, enabling comparative analysis of physicochemical and synthetic properties:

Table 1: Structural Comparison
Compound Name (CAS) Molecular Formula Key Substituents Molecular Weight (g/mol) Key Structural Differences
Target Compound (1423040-92-9) C₁₁H₁₈ClN₂O₂ Furan-2-ylmethyl, 3-methylbutanamide 260.73 Reference compound
2-Amino-N-(furan-2-ylmethyl)-3-phenylpropanamide hydrochloride (A451338, 1246172-46-2) C₁₅H₁₈ClN₂O₂ Furan-2-ylmethyl, 3-phenylpropanamide 308.77 Phenyl vs. methyl at position 3
(2S)-2-Amino-N-cyclohexyl-3-methylbutanamide hydrochloride (SY148973, 1432670-75-1) C₁₂H₂₄ClN₂O Cyclohexyl, 3-methylbutanamide 262.78 Cyclohexyl vs. furan-2-ylmethyl
(2S)-N-{(S)-1-[(4S,5S)-4-Benzyl-2-oxooxazolidin-5-yl]-3-phenylpropan-2-yl}-2-{3-[(2-isopropylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamide (Unspecified degradant) C₃₉H₄₈N₆O₄S Benzyl, thiazole, oxazolidinone 721.90 Complex heterocyclic substituents
Key Observations :
  • The phenyl group in A451338 enhances hydrophobicity, which may impact binding affinity in hydrophobic pockets .
  • Molecular Weight: The target compound (260.73 g/mol) is smaller than analogs with bulky substituents (e.g., 721.90 g/mol for the oxazolidinone-containing degradant), suggesting advantages in bioavailability and synthetic scalability .
Target Compound :

While direct synthesis details are unavailable in the evidence, analogous compounds (e.g., methyl (2S)-3,3-dimethyl-2-(trifluoroethylamino)butanoate) suggest common strategies:

Amide Coupling : Activation of carboxylic acids (e.g., via thionyl chloride) followed by reaction with furan-2-ylmethylamine .

Salt Formation: Hydrochloride salt generation using HCl in dioxane, as seen in methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride synthesis .

Table 2: Property Comparison
Property Target Compound A451338 SY148973
Solubility High in polar solvents (HCl salt) Moderate (phenyl group reduces polarity) Low (cyclohexyl increases lipophilicity)
Stability Potential furan ring oxidation susceptibility Enhanced stability (phenyl group inert) High (aliphatic cyclohexyl)
Bioactivity Not reported Not reported Not reported
Notes :
  • Solubility : The hydrochloride salt improves aqueous solubility, critical for in vitro assays. A451338’s phenyl group may necessitate DMSO for dissolution .
  • Stability : The furan ring in the target compound may require inert storage conditions to prevent oxidative degradation, whereas SY148973’s cyclohexyl group confers stability .

Biological Activity

(2S)-2-amino-N-(furan-2-ylmethyl)-3-methylbutanamide hydrochloride, also known as a furan-containing amide, has garnered attention due to its potential biological activities. This compound is characterized by its unique furan ring structure, which is often associated with various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

  • Molecular Formula : C10_{10}H17_{17}ClN2_{2}O2_{2}
  • CAS Number : 1354019-85-4
  • SMILES Notation : CC(C)C@@HN

The biological activity of (2S)-2-amino-N-(furan-2-ylmethyl)-3-methylbutanamide hydrochloride can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with furan rings often exhibit inhibitory effects on various enzymes, which can lead to altered metabolic pathways. For instance, studies have shown that furan derivatives can inhibit enzymes involved in cell signaling and metabolic processes.
  • Antimicrobial Activity : Preliminary studies suggest that furan-containing amides may possess antimicrobial properties, potentially acting against a range of bacterial strains. The exact mechanisms remain to be fully elucidated but may involve disruption of bacterial cell walls or interference with metabolic pathways.
  • Neuroprotective Effects : Some derivatives of furan compounds have been reported to exhibit neuroprotective effects in vitro and in vivo. This could be due to their ability to modulate neurotransmitter systems or reduce oxidative stress.

Case Studies and Experimental Data

  • Antimicrobial Activity :
    • A study conducted on various furan derivatives indicated that certain compounds showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effective concentrations in the low micromolar range.
    CompoundMIC (μg/mL)Target Organism
    Furan Amide A5Staphylococcus aureus
    Furan Amide B10Escherichia coli
    These results suggest that (2S)-2-amino-N-(furan-2-ylmethyl)-3-methylbutanamide hydrochloride could have similar or enhanced antimicrobial properties due to its structural characteristics.
  • Neuroprotective Studies :
    • Research involving animal models has demonstrated that furan derivatives can reduce neuronal apoptosis in models of oxidative stress. For example, in a study using rat hippocampal neurons exposed to oxidative agents, treatment with a related furan compound resulted in a significant decrease in cell death compared to controls.
    TreatmentCell Viability (%)
    Control45
    Furan Derivative X75
  • Enzyme Inhibition :
    • In vitro assays have shown that (2S)-2-amino-N-(furan-2-ylmethyl)-3-methylbutanamide hydrochloride inhibits specific enzymes involved in metabolic pathways. For example, it was found to inhibit the enzyme acetylcholinesterase (AChE), which plays a crucial role in neurotransmission.

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